molecular formula C16H13F3N2O4S2 B12619920 C16H13F3N2O4S2

C16H13F3N2O4S2

Cat. No.: B12619920
M. Wt: 418.4 g/mol
InChI Key: XUGUFYFFFDUIRK-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a trifluoromethyl group, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide include other sulfonamides and oxazole derivatives. Examples include:

Uniqueness

The uniqueness of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its ability to interact with biological targets .

Properties

Molecular Formula

C16H13F3N2O4S2

Molecular Weight

418.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C16H13F3N2O4S2/c17-16(18,19)25-12-3-1-10(2-4-12)15-20-8-13(26-15)7-14(22)21-11-5-6-27(23,24)9-11/h1-6,8,11H,7,9H2,(H,21,22)

InChI Key

XUGUFYFFFDUIRK-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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